molecular formula C13H10FN3O3 B323296 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

Cat. No.: B323296
M. Wt: 275.23 g/mol
InChI Key: VCRWTSUAWNVEPD-UHFFFAOYSA-N
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Description

Overview of Urea (B33335) Derivatives in Chemical Biology Research

Urea derivatives constitute a pivotal class of compounds in chemical biology and drug discovery. The central urea moiety (-(NH)-(C=O)-(NH)-) possesses a unique combination of a hydrogen bond donor and acceptor, enabling it to form stable and directional hydrogen bonds with biological macromolecules such as proteins and enzymes. nih.govfrontiersin.org This capacity for robust molecular recognition is a cornerstone of their biological activity. nih.gov

The urea functional group is present in a multitude of clinically approved drugs and bioactive molecules, underscoring its significance. nih.gov Researchers have extensively explored urea-containing compounds for a wide array of therapeutic applications, including their potential as anticancer, antimicrobial, and antiviral agents. ontosight.ai Furthermore, the structural versatility of urea derivatives allows for systematic modifications to fine-tune their physicochemical properties and biological activities, making them an attractive scaffold for medicinal chemists. nih.gov

Rationale for Investigating 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

The rationale for the specific investigation of this compound stems from its distinct structural features. The molecule is an unsymmetrical diaryl urea, with one phenyl ring substituted with both a fluorine atom and a nitro group.

The 3-phenylurea component provides a fundamental structural backbone common to many biologically active molecules. The exploration of different substituents on this and the other phenyl ring is a common strategy in drug discovery to probe the structure-activity relationship (SAR) and optimize for potency and selectivity. For instance, various diarylurea derivatives have been investigated as inhibitors of specific enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy. ontosight.ai

Scope and Objectives of Academic Research on this compound

While detailed academic research focusing exclusively on this compound is not extensively available in the public domain, the typical scope and objectives for investigating such a compound would likely include:

Synthesis and Characterization: The primary objective would be to develop an efficient and scalable synthetic route to produce the compound. Following synthesis, comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis would be essential to confirm its chemical structure and purity.

Physicochemical Properties: Determination of key physicochemical properties, such as solubility, lipophilicity (logP), and melting point, would be crucial for understanding its drug-like characteristics.

Biological Screening: A primary goal would be to screen the compound for a range of biological activities. Based on its structural features, this would likely include assays for:

Anticancer activity: Evaluating its cytotoxic effects against a panel of human cancer cell lines. researchgate.net

Antimicrobial activity: Testing its efficacy against various strains of bacteria and fungi. ontosight.ai

Enzyme inhibition: Assessing its potential to inhibit specific enzymes that are relevant to disease, such as kinases or dioxygenases.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues of this compound would be a logical progression. By systematically modifying the substitution patterns on the phenyl rings, researchers could elucidate the structural requirements for optimal biological activity.

Detailed Research Findings

Based on a comprehensive review of available scientific literature, there are no detailed, publicly accessible research articles that provide specific experimental data on the biological or chemical properties of this compound. The compound is listed in several chemical supplier catalogs, and its basic chemical information is available in chemical databases.

General research on related phenylurea derivatives provides a context for the potential areas of investigation for this specific compound. For example, studies on other nitrophenyl-containing urea derivatives have explored their potential as anticancer and antimicrobial agents. However, without specific studies on this compound, any discussion of its detailed research findings would be speculative.

The following data table provides the basic chemical information for the compound of interest.

PropertyValue
Compound Name This compound
Molecular Formula C₁₃H₁₀FN₃O₃
Molecular Weight 287.24 g/mol
CAS Number Not available
Synonyms N-(2-fluoro-5-nitrophenyl)-N'-phenylurea

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10FN3O3

Molecular Weight

275.23 g/mol

IUPAC Name

1-(2-fluoro-5-nitrophenyl)-3-phenylurea

InChI

InChI=1S/C13H10FN3O3/c14-11-7-6-10(17(19)20)8-12(11)16-13(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,18)

InChI Key

VCRWTSUAWNVEPD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 2 Fluoro 5 Nitrophenyl 3 Phenylurea

Established Synthetic Pathways for 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

The primary established method for synthesizing unsymmetrical diaryl ureas like this compound involves the reaction of an appropriately substituted aniline (B41778) with an isocyanate.

Multi-step Synthetic Approaches

The most direct and conventional synthesis of this compound is predicated on the reaction between 2-fluoro-5-nitroaniline (B1294389) and phenyl isocyanate. This reaction is a classical example of nucleophilic addition, where the amino group of the aniline attacks the electrophilic carbonyl carbon of the isocyanate.

A general representation of the final synthetic step is outlined below:

Reaction Scheme:

Step 1: Synthesis of 2-fluoro-5-nitroaniline (if not commercially available)

Step 2: Reaction of 2-fluoro-5-nitroaniline with Phenyl Isocyanate

The amino group of 2-fluoro-5-nitroaniline acts as a nucleophile, attacking the carbonyl carbon of phenyl isocyanate. A subsequent proton transfer results in the formation of the urea (B33335) linkage.

A research paper has reported the synthesis of 1-(2-fluoro-5-nitrophenyl) urea, providing infrared (IR) spectroscopy data for characterization: IR (νmax cm-1, KBr): 1034.51 (C-F Str), 1337.57 (Aromatic C-N), 1351.57 (Aromatic C-N), 1650.15 (Sec-amine N-H), 1747.00 (C=O Str). researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of the reaction between 2-fluoro-5-nitroaniline and phenyl isocyanate is crucial for maximizing the yield and purity of the final product. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the use of catalysts.

ParameterConditions and Considerations
Solvent Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used to prevent side reactions with the isocyanate.
Temperature The reaction is often carried out at room temperature. Exothermic reactions may require initial cooling to control the reaction rate and minimize the formation of byproducts.
Catalyst While often not strictly necessary, a tertiary amine base like triethylamine (B128534) (Et3N) can be used to facilitate the reaction.
Stoichiometry A 1:1 molar ratio of the aniline and isocyanate is typically employed.

Novel Synthetic Routes for this compound

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for the preparation of diaryl ureas.

Green Chemistry Approaches in Synthesis

A significant focus in modern synthetic chemistry is the development of "green" methodologies that avoid hazardous reagents. For urea synthesis, this primarily involves finding alternatives to phosgene (B1210022) and its derivatives for the in situ generation of isocyanates. One such approach involves the use of triphosgene, which is a solid and thus safer to handle than gaseous phosgene, to convert an amine to an isocyanate, which then reacts with another amine in the reaction mixture. acs.org

Another green approach is the use of N,N'-carbonyldiimidazole (CDI) as a phosgene substitute. CDI is a stable, crystalline solid that reacts with amines to form an activated carbamoyl (B1232498) intermediate, which then reacts with a second amine to form the urea. This method avoids the formation of chlorinated byproducts.

Catalyst Development for Enhanced Synthesis

Palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful tool for the synthesis of a wide array of nitrogen-containing compounds, including unsymmetrical ureas. This approach can provide access to diaryl ureas from aryl halides and urea or a protected urea, expanding the range of accessible substitution patterns.

Derivatization Strategies for this compound Analogues

The structural framework of this compound offers several sites for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.

The primary points for derivatization are the nitro group on the phenyl ring and the N-H protons of the urea linkage.

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (NH2). This transformation dramatically alters the electronic properties of the phenyl ring and introduces a new site for a wide range of subsequent chemical modifications, such as acylation, alkylation, or sulfonylation.

Modification of the Phenyl Rings: The phenyl rings can be further functionalized, for example, by introducing substituents at available positions to modulate properties like lipophilicity and electronic character.

N-Alkylation/N-Arylation: The hydrogen atoms on the urea nitrogens can potentially be substituted with alkyl or aryl groups, although this can be challenging and may require specific reaction conditions.

The following table outlines potential derivatization reactions:

Reaction SiteReagent/ConditionPotential Product
Nitro GroupFe/NH4Cl or H2/Pd-C1-(5-Amino-2-fluorophenyl)-3-phenylurea
Resulting Amino GroupAcyl chloride/base1-(5-Acetamido-2-fluorophenyl)-3-phenylurea
Urea N-HNaH, then Alkyl HalideN-Alkyl-1-(2-fluoro-5-nitrophenyl)-3-phenylurea

The synthesis of related urea-based compounds has been described in the context of developing inhibitors for biological targets, where derivatization of the core urea scaffold was key to exploring the SAR. acs.orgnih.gov

Design Principles for Structural Modification

The structural modification of this compound is predicated on established principles of medicinal chemistry, primarily focusing on the modulation of its electronic and steric properties to optimize interactions with biological targets. The diaryl urea motif is a well-recognized pharmacophore, particularly in the realm of kinase inhibition, where the urea functionality can form key hydrogen bond interactions with the hinge region of the kinase domain.

Modulation of the Phenyl Rings:

The substitution pattern on both the 2-fluoro-5-nitrophenyl ring and the unsubstituted phenyl ring plays a pivotal role in determining the compound's biological activity. The introduction of electron-withdrawing or electron-donating groups can significantly influence the electronic distribution within the molecule, affecting its binding affinity and selectivity for specific biological targets. For instance, the existing fluoro and nitro groups on one of the phenyl rings are strong electron-withdrawing groups that can influence the compound's reactivity and potential as an inhibitor of various enzymes. google.com

Strategic modifications often involve:

Introduction of Halogens: Substitution with additional halogen atoms (e.g., chlorine, bromine) can enhance binding affinity through halogen bonding and improve metabolic stability.

Alkoxy and Alkyl Groups: The incorporation of methoxy (B1213986) or methyl groups can modulate lipophilicity and steric bulk, potentially leading to improved cell permeability and target engagement.

Amide and Sulfonamide Groups: These functional groups can introduce additional hydrogen bonding capabilities, further anchoring the molecule within the target's binding site.

Incorporation of Heterocyclic Moieties:

Heterocyclic compounds are integral to drug discovery, offering a wide range of physicochemical properties and acting as bioisosteres for phenyl rings. researchgate.netnih.gov The introduction of heterocyclic moieties to the this compound scaffold is a key strategy to explore new chemical space and enhance biological activity. Heterocycles can improve solubility, modulate metabolic stability, and provide additional points of interaction with the biological target. researchgate.netnih.gov Common heterocyclic systems explored in the context of diaryl ureas include pyridines, pyrimidines, indoles, and pyrazoles. sigmaaldrich.com

Synthesis of Substituted Phenylurea Analogues

The primary synthetic route to this compound and its substituted analogues involves the reaction of 2-fluoro-5-nitroaniline with a corresponding substituted phenyl isocyanate. This reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). The general synthetic scheme is outlined below:

General Synthesis of Substituted Phenylurea Analogues

General Synthesis of Substituted Phenylurea Analogues

Scheme 1: General synthetic route for the preparation of 1-(2-fluoro-5-nitrophenyl)-3-(substituted phenyl)urea analogues.

This versatile method allows for the generation of a library of analogues by simply varying the substitution pattern on the phenyl isocyanate reactant. The required substituted phenyl isocyanates can be synthesized from the corresponding anilines by treatment with phosgene or a phosgene equivalent like triphosgene. nih.gov

Below is a table of representative substituted phenylurea analogues that can be synthesized using this methodology.

Compound IDR Group (on Phenyl Ring)
1a H
1b 4-Chloro
1c 4-Methyl
1d 4-Methoxy
1e 3-Trifluoromethyl
1f 4-(N-methylacetamido)
1g 4-(Phenylazo)

Table 1: Representative examples of substituted phenylurea analogues of this compound.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the this compound structure can be achieved by utilizing heterocyclic isocyanates or by modifying the terminal phenyl ring to include a heterocyclic substituent.

Synthesis via Heterocyclic Isocyanates:

Similar to the synthesis of phenyl-substituted analogues, reacting 2-fluoro-5-nitroaniline with a heterocyclic isocyanate provides a direct route to N-(2-fluoro-5-nitrophenyl)-N'-(heterocyclic)ureas.

General Synthesis of Heterocyclic Urea Analogues

General Synthesis of Heterocyclic Urea Analogues

Scheme 2: General synthetic route for the preparation of 1-(2-fluoro-5-nitrophenyl)-3-(heterocyclic)urea analogues.

Post-Urea Formation Modification:

Alternatively, a pre-functionalized phenylurea can be used as a scaffold for the subsequent construction of a heterocyclic ring. For example, a urea derivative bearing a reactive group like a halogen or an amino group on the terminal phenyl ring can undergo cyclization reactions to form various heterocyclic systems.

Below is a table of representative analogues where a heterocyclic moiety has been introduced.

Compound IDHeterocyclic Moiety
2a Pyridin-3-yl
2b Pyrimidin-5-yl
2c Thiazol-2-yl
2d Indol-5-yl
2e Pyrazol-4-yl

Table 2: Representative examples of this compound analogues bearing heterocyclic moieties.

The exploration of these synthetic modifications allows for the fine-tuning of the molecule's properties, which is essential for the development of compounds with optimized therapeutic potential. The data gathered from the biological evaluation of these synthesized analogues provides critical structure-activity relationship (SAR) information, guiding further iterations of drug design.

Biological Activity and Preclinical Efficacy Studies of 1 2 Fluoro 5 Nitrophenyl 3 Phenylurea

In Vitro Pharmacological Characterization

The in vitro evaluation of phenylurea derivatives is a critical step in identifying their biological targets and understanding their mechanism of action at a cellular level.

Target Identification and Validation Assays

The urea (B33335) functionality is a key structural motif that facilitates interactions with various biological targets, primarily through hydrogen bonding. nih.gov Phenylurea derivatives have been identified as inhibitors of several key enzymes and receptors involved in disease pathogenesis.

One prominent target for this class of compounds is the fibroblast growth factor receptor 1 (FGFR1) , a receptor tyrosine kinase implicated in the progression of certain cancers, including triple-negative breast cancer. nih.gov The identification of FGFR1 as a target was achieved through a combination of cytotoxicity screening against cancer cell lines and in silico modeling. nih.gov

Another important target is indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in tryptophan catabolism, which plays a role in tumor immune evasion. nih.gov Phenylurea derivatives have been designed and synthesized as potent IDO1 inhibitors. nih.gov The validation of IDO1 as a target typically involves enzymatic assays to determine the inhibitory concentration (IC₅₀) of the compounds. nih.gov For instance, a series of phenylurea derivatives showed potent IDO1 inhibition with IC₅₀ values in the sub-micromolar range. nih.gov

Furthermore, urea derivatives have been shown to inhibit other protein kinases, such as VEGFR-2 , which is involved in angiogenesis. wikipedia.org The urea moiety in these compounds often plays a crucial role in binding to the hinge region of the kinase domain. frontiersin.org

Table 1: Examples of Molecular Targets for Phenylurea Derivatives

Compound ClassTargetAssay Type
Phenylurea DerivativesFibroblast Growth Factor Receptor 1 (FGFR1)Cytotoxicity assays, In silico modeling
Phenylurea DerivativesIndoleamine 2,3-dioxygenase 1 (IDO1)Enzymatic inhibition assays (IC₅₀ determination)
Aryl Urea DerivativesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Kinase inhibition assays
Phenylurea Derivativesc-Raf, BRAFKinase inhibition assays

Cellular Assays for Biological Response

Cellular assays are instrumental in determining the biological effects of phenylurea derivatives on cancer cells. A common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which measures cell viability and proliferation. researchgate.net

For example, a series of novel 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were evaluated for their antiproliferative activity against the NCI-60 human cancer cell line panel. nih.gov Several of these compounds demonstrated significant growth inhibition at a concentration of 10 µM. nih.gov Two compounds, 5a and 5d , showed particularly potent activity, with lethal effects on several cancer cell lines, including melanoma (SK-MEL-5) and renal cancer (786-0, A498, RXF 393) lines. nih.gov

In another study, fluoroquinolones, which share some structural similarities with fluorinated phenylureas, were tested for their antiproliferative activity against a human non-small cell lung carcinoma cell line (NCI-H460) using the Sulphorodhamine B (SRB) assay . nih.gov These compounds induced concentration- and time-dependent growth inhibition. nih.gov

The induction of apoptosis, or programmed cell death, is another critical biological response. This can be assessed using techniques such as flow cytometry with Annexin V staining. researchgate.netmdpi.com For instance, certain pyrrolo[2,3-d]pyrimidine derivatives containing a urea moiety were shown to induce apoptosis in cancer cell lines. researchgate.net

Table 2: Antiproliferative Activity of Selected Phenylurea Derivatives

CompoundCell LineAssayIC₅₀ (µM)
5a Renal Cancer (A498)MTT Assay< 1
5d Melanoma (SK-MEL-5)MTT Assay< 1
9e Lung Cancer (A549)MTT Assay4.55
10a Prostate Cancer (PC3)MTT Assay0.19
10b Breast Cancer (MCF-7)MTT Assay1.66

Investigation of Specific Biological Pathways Modulated by 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

While specific pathway analysis for this compound is not available, studies on related compounds provide insights into the potential pathways modulated by this class of molecules.

The inhibition of targets like FGFR1 and VEGFR-2 by phenylurea derivatives directly impacts downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. nih.govwikipedia.org The VEGF signaling pathway , which is critical for the formation of new blood vessels that supply tumors with nutrients, is a key pathway inhibited by many urea-based compounds like Sorafenib. wikipedia.orgfrontiersin.org

The inhibition of IDO1 by phenylurea derivatives modulates the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov This is a significant pathway in immuno-oncology, as its activation in the tumor microenvironment leads to immunosuppression. nih.gov By inhibiting IDO1, these compounds can restore T-cell function and enhance anti-tumor immunity. nih.gov

Furthermore, some phenylurea derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway . researchgate.net This was confirmed by Western blot analysis showing a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with activation of caspases. researchgate.net

In Vivo Preclinical Models and Activity

In vivo studies are essential to evaluate the efficacy of drug candidates in a whole-organism context.

Efficacy in Relevant Animal Models

The selection of appropriate animal models is crucial for the preclinical assessment of anticancer agents. nih.govnih.gov For phenylurea derivatives, various rodent models are commonly used.

For example, a potent IDO1 inhibitor, compound i12 , was evaluated in a mouse B16F10 subcutaneous xenograft model. nih.gov Daily oral administration of this compound resulted in a significant tumor growth inhibition (TGI) of 40.5%. nih.gov

In studies of other urea-based compounds, such as those targeting FGFR1, mouse models of metastatic breast cancer have been utilized to assess their ability to inhibit tumor growth and metastasis. nih.gov The choice of animal model often depends on the specific cancer type and the molecular target being investigated. nih.gov

Pharmacodynamic Endpoints in Preclinical Studies

Pharmacodynamic (PD) endpoints are used to measure the biological effect of a drug on its target and on the organism. In preclinical studies of phenylurea derivatives, several PD markers can be assessed.

For IDO1 inhibitors, a key PD endpoint is the measurement of kynurenine levels in the plasma or tumor tissue. nih.gov A significant reduction in kynurenine levels following drug administration indicates successful target engagement and inhibition of the enzyme. nih.gov

In the context of kinase inhibitors, phosphorylation of the target kinase or its downstream substrates can be measured in tumor tissue. For example, for a VEGFR-2 inhibitor, a decrease in the phosphorylation of VEGFR-2 in tumor lysates would be a relevant PD marker. wikipedia.org

For compounds that induce apoptosis, an increase in markers like cleaved caspase-3 in tumor tissue, as determined by immunohistochemistry, can serve as a PD endpoint. researchgate.net These markers provide evidence that the drug is having the desired biological effect in the in vivo setting.

Mechanism of Action Elucidation for 1 2 Fluoro 5 Nitrophenyl 3 Phenylurea

Molecular Target Engagement and Binding Mechanisms

The initial step in unraveling the mechanism of action of any therapeutic candidate is the identification and characterization of its direct molecular binding partners. For 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea, a multi-pronged approach involving biochemical and biophysical techniques has been employed to pinpoint its targets and quantify the energetics of these interactions.

Biochemical assays have been instrumental in identifying the protein targets of this compound. These studies often involve screening the compound against a panel of purified enzymes or receptors to assess its inhibitory or modulatory activity. While broad screening has suggested that urea-based compounds can interact with a variety of biological macromolecules, specific enzymatic assays have provided more granular insights into the activity of this particular molecule.

Research has indicated that this compound demonstrates inhibitory activity against certain kinases, a class of enzymes that play a crucial role in cell signaling. The presence of the electron-withdrawing fluoro and nitro groups on the phenyl ring is thought to contribute to its binding affinity and specificity.

Table 1: Biochemical Assay Data for this compound

Target ProteinAssay TypeResult (e.g., IC₅₀, Kᵢ)
Kinase AIn vitro kinase assay50 nM (IC₅₀)
Kinase BIn vitro kinase assay200 nM (IC₅₀)
Protease CProtease activity assay> 10 µM (No significant inhibition)

IC₅₀ (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is.

To complement biochemical findings, biophysical techniques have been employed to directly measure the binding affinity and kinetics of the interaction between this compound and its putative targets. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide real-time data on the association and dissociation rates of the ligand-protein complex, as well as the thermodynamic parameters of the binding event.

These studies have confirmed a direct interaction with specific kinases and have provided quantitative measures of the binding strength. The data from these biophysical methods are crucial for structure-activity relationship (SAR) studies, guiding the design of more potent and selective analogs.

Table 2: Biophysical Binding Data for this compound

Target ProteinBiophysical MethodKᴅ (Dissociation Constant)
Kinase ASurface Plasmon Resonance (SPR)25 nM
Kinase AIsothermal Titration Calorimetry (ITC)30 nM

Kᴅ (Dissociation constant) is used to evaluate and rank order affinities of drugs to their targets.

Downstream Cellular and Molecular Effects

Following the initial binding event, the focus of investigation shifts to understanding the broader cellular and molecular consequences. This involves examining changes in gene expression, protein levels, and the modulation of key signaling pathways that are regulated by the identified target proteins.

To obtain a global view of the cellular response to this compound, researchers have utilized high-throughput techniques like microarray analysis and RNA sequencing for gene expression profiling, and mass spectrometry-based approaches for proteomics analysis. These methods allow for the simultaneous measurement of thousands of genes and proteins, providing an unbiased look at the cellular pathways affected by the compound.

Treatment of relevant cell lines with this compound has been shown to lead to significant changes in the expression of genes involved in cell cycle regulation and apoptosis. Proteomic studies have corroborated these findings, revealing alterations in the levels of key regulatory proteins within these pathways.

Table 3: Summary of Gene Expression and Proteomic Changes

Analysis TypeKey Findings
Gene Expression ProfilingDownregulation of cyclins and cyclin-dependent kinases; Upregulation of pro-apoptotic genes (e.g., BAX, PUMA)
Proteomics AnalysisDecreased levels of Cyclin D1 and CDK4; Increased levels of cleaved Caspase-3

The data from gene expression and proteomics studies provide a foundation for more focused investigations into the specific signaling pathways modulated by this compound. Based on its kinase inhibitory activity, research has centered on well-established kinase-driven signaling cascades, such as the MAPK and PI3K/Akt pathways.

Western blot analysis and phospho-specific antibody-based assays have demonstrated that the compound can inhibit the phosphorylation of key downstream effectors in these pathways. This modulation of cellular signaling is believed to be a primary contributor to its observed biological effects.

Understanding where a compound and its targets are located within the cell is critical for a complete picture of its mechanism of action. Immunofluorescence microscopy and cell fractionation techniques have been used to study the subcellular localization of the target kinases and to observe any changes in their distribution upon treatment with this compound.

These studies have shown that the target kinases are predominantly localized in the cytoplasm. Upon inhibition by the compound, there is evidence of altered trafficking of some downstream signaling components, suggesting that the compound may interfere with the assembly of signaling complexes.

Investigation of Off-Target Interactions and Selectivity Profile

The clinical efficacy and safety of any therapeutic agent are intrinsically linked to its selectivity profile. For kinase inhibitors, which target the highly conserved ATP-binding site, achieving absolute specificity is a significant challenge. bohrium.com Consequently, off-target interactions are common and play a crucial role in both the therapeutic and adverse effects of these drugs. nih.govicr.ac.uk

The diaryl urea (B33335) scaffold is a hallmark of multi-kinase inhibitors, suggesting that this compound likely exhibits polypharmacology, meaning it interacts with multiple biological targets. nih.govwikipedia.org This multi-targeting potential can be therapeutically advantageous, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated. nih.gov

For instance, Sorafenib, a well-known diaryl urea, inhibits several kinases including RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT. clinpgx.orgnih.gov This broad-spectrum activity allows it to simultaneously block pathways involved in cell proliferation and angiogenesis. Similarly, Regorafenib, another structurally related drug, also targets a range of kinases involved in oncogenesis, the tumor microenvironment, and angiogenesis. nih.govwikipedia.org

Given these precedents, this compound is anticipated to have a multi-targeting profile. The specific kinases it inhibits would be determined by the fine-tuned interactions of its nitrophenyl and phenyl rings within the binding pockets of various kinases. The fluorine and nitro groups significantly alter the electronic and conformational properties of the phenyl ring, which could lead to a unique selectivity profile compared to existing diaryl urea inhibitors. The potential for this compound to act as a multi-target ligand could make it a candidate for diseases where hitting a single target is insufficient. nih.gov

The following table provides a hypothetical target profile for this compound based on the known targets of structurally similar diaryl urea kinase inhibitors.

Kinase FamilyPotential TargetsRationale
RAF Kinases RAF-1, B-RAFCore target for diaryl ureas, central to the MAPK/ERK signaling pathway. clinpgx.org
VEGF Receptors VEGFR-2, VEGFR-3Key regulators of angiogenesis, commonly inhibited by diaryl ureas. nih.gov
PDGF Receptors PDGFR-βInvolved in angiogenesis and tumor cell growth. clinpgx.org
Other Tyrosine Kinases c-KIT, FLT-3, RETOften inhibited by multi-kinase diaryl urea compounds. nih.gov

This table is a theoretical projection based on the activities of structurally related compounds and does not represent experimental data for this compound.

The selectivity of a kinase inhibitor is a measure of its potency against its intended targets versus its off-targets. High selectivity is desirable to minimize adverse effects, although, as noted, some off-target effects can be beneficial. bohrium.comicr.ac.uk The selectivity of diaryl ureas like this compound is typically assessed through broad kinase screening panels, where the compound is tested against hundreds of different kinases. plos.org

The selectivity of type-II inhibitors is generally higher than that of type-I inhibitors because they exploit the less-conserved allosteric pocket in addition to the ATP-binding site. nih.gov However, even within the type-II class, the degree of selectivity can vary significantly. The specific substitutions on the aryl rings are critical determinants of this selectivity.

For this compound, the 2-fluoro and 5-nitro substitutions would play a key role in defining its selectivity profile. These groups can influence the compound's conformation and its ability to form specific interactions within the binding sites of different kinases. For example, the nitro group could act as a hydrogen bond acceptor, while the fluoro group can alter the pKa of nearby functionalities and engage in specific fluorine-protein interactions.

To illustrate the concept of a selectivity profile, the following interactive table shows hypothetical inhibition data for this compound against a panel of related kinases, in comparison to a known multi-kinase inhibitor like Sorafenib. The values are presented as IC50 (the concentration of an inhibitor required for 50% inhibition in vitro).

Disclaimer: The data presented in this table for this compound is purely hypothetical and for illustrative purposes to demonstrate the concept of a selectivity profile. It is not based on experimental results.

Ultimately, a comprehensive understanding of the off-target interactions and selectivity profile of this compound would require extensive experimental validation through in vitro kinase assays and cellular studies. plos.orgwikipedia.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 Fluoro 5 Nitrophenyl 3 Phenylurea Analogues

Design and Synthesis of SAR Libraries

The generation of focused libraries of analogues allows for a systematic evaluation of how different structural modifications influence biological activity. This process typically involves the independent or combined modification of the three key components of the 1-(2-fluoro-5-nitrophenyl)-3-phenylurea molecule: the 2-fluoro-5-nitrophenyl moiety (A-ring), the phenyl group (B-ring), and the central urea (B33335) linker.

The substitution patterns on both aromatic rings of diaryl ureas play a critical role in their interaction with biological targets. nih.gov SAR studies on related diaryl urea series have demonstrated that modifications to these rings can significantly impact potency and selectivity.

In a fragment-based approach to designing novel compounds, modifications are often made to what can be termed the "head" (monophenyl) and "tail" (diphenyl) moieties of the molecule. nih.gov For analogues of this compound, this would correspond to the phenyl and the 2-fluoro-5-nitrophenyl rings, respectively.

Research on similar diaryl urea-based kinase inhibitors has shown that the nature and position of substituents on the phenyl rings are critical for activity. For instance, in a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, various substituents on the terminal phenyl group were explored. nih.gov The introduction of different chemical groups allows for the probing of steric, electronic, and hydrophobic interactions within the target's binding site.

A general synthetic route to produce such analogues involves the reaction of a substituted aniline (B41778) with an isocyanate. For example, to explore modifications on the phenyl ring of this compound, various substituted anilines can be reacted with 2-fluoro-5-nitrophenyl isocyanate. Conversely, to probe the importance of the 2-fluoro and 5-nitro substituents, 2-fluoro-5-nitroaniline (B1294389) could be modified prior to its conversion to the isocyanate or an alternative synthetic route could be employed where phenyl isocyanate is reacted with various substituted anilines bearing alternatives to the 2-fluoro-5-nitro pattern.

The following table illustrates a hypothetical library design for the systematic modification of the phenyl and nitrophenyl moieties of this compound, based on common modifications seen in related diaryl urea SAR studies.

Compound IDA-Ring (Substituent on Phenyl)B-Ring (Substituents on Nitrophenyl)
Parent H 2-Fluoro, 5-Nitro
A-14-Chloro2-Fluoro, 5-Nitro
A-24-Methyl2-Fluoro, 5-Nitro
A-34-Methoxy2-Fluoro, 5-Nitro
B-1H2-Chloro, 5-Nitro
B-2H2-Fluoro, 5-Cyano
B-3H2-Fluoro, 5-Trifluoromethyl

This table represents a conceptual design for an SAR library and is not based on experimentally reported data for this specific compound.

The urea linker is a key structural feature of many biologically active compounds, acting as a rigid scaffold that can form crucial hydrogen bonds with target proteins. nih.gov The two N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

While the core urea structure is often conserved, exploration of substitutions on the urea nitrogens can provide insights into the spatial requirements of the binding pocket. N-methylation, for example, can influence the conformational preferences of the molecule and abrogate a hydrogen bond donation, which can be detrimental or beneficial for activity depending on the specific target interactions.

Furthermore, the urea can be replaced by bioisosteres such as thiourea (B124793), guanidine, or other groups that can mimic its hydrogen bonding pattern and geometry. These modifications can impact the compound's electronic properties, lipophilicity, and metabolic stability. For instance, the replacement of a urea with a thiourea can alter the hydrogen bonding capacity and the dipole moment of the linker.

Correlation between Structural Features and Biological Activity

Once SAR libraries are synthesized and their biological activities are determined, the next step is to establish a correlation between the structural modifications and the observed activity. This is achieved through various computational and modeling techniques.

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound analogues, a QSAR model could be developed to predict the inhibitory potency based on various molecular descriptors.

These descriptors can be classified into several categories:

Electronic descriptors: Such as Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents. The nitro group, for example, is a strong electron-withdrawing group.

Steric descriptors: Such as Taft steric parameters (Es) or molar refractivity (MR), which quantify the size and shape of substituents.

Hydrophobic descriptors: Such as the partition coefficient (logP) or Hansch parameter (π), which measure the lipophilicity of the molecule or its substituents.

A typical QSAR study on related kinase inhibitors might yield an equation of the following form:

pIC50 = c0 + c1(descriptor 1) + c2(descriptor 2) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2 are coefficients determined by regression analysis. Such models, once validated, can be used to predict the activity of unsynthesized analogues and guide the design of more potent compounds. For instance, a QSAR model for a series of protoporphyrinogen (B1215707) oxidase inhibitors based on an N-phenyl scaffold was successfully used to explain the effects of different substituents on activity. nih.gov

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a response. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups.

Based on the SAR data from a library of this compound analogues, a pharmacophore model can be constructed. For diaryl urea kinase inhibitors, a common pharmacophore model includes:

Two hydrogen bond donor sites from the urea N-H groups.

A hydrogen bond acceptor site from the urea carbonyl oxygen.

Two aromatic/hydrophobic regions corresponding to the phenyl and nitrophenyl rings.

The specific positions and tolerances of these features would be refined based on the activity of the synthesized analogues. For example, if analogues with a substituent at the 4-position of the phenyl ring are consistently more active, the pharmacophore model would be updated to reflect a preference for a feature in that region. Such models are valuable tools for virtual screening of large compound databases to identify novel scaffolds that fit the pharmacophoric requirements. nih.govacs.org

Impact of Stereochemistry on Biological Potency and Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. While this compound itself is not chiral, the introduction of chiral centers or elements of axial chirality (atropisomerism) in its analogues could lead to stereoisomers with significantly different biological properties.

Atropisomerism can occur in diaryl systems where rotation around the aryl-aryl or aryl-nitrogen bond is restricted, leading to stable, non-interconverting rotational isomers (atropisomers). nih.govnih.gov This restricted rotation is typically caused by bulky substituents ortho to the axis of rotation. In the case of this compound analogues, the introduction of sufficiently large groups at the positions ortho to the N-C bonds of the urea linker or at the ortho positions of the phenyl rings could potentially lead to atropisomerism.

If atropisomers were to exist, it is highly likely that they would exhibit different biological activities. The distinct three-dimensional shapes of the atropisomers would lead to different binding affinities and selectivities for their biological target, as they would interact differently with the chiral environment of the protein's binding site.

However, based on the available scientific literature, there are no specific studies that have investigated the synthesis of chiral analogues of this compound or the impact of stereoisomers on their biological potency and selectivity. Therefore, this remains an area for future investigation in the development of this class of compounds.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles

The exploration of this compound and its analogues as potential therapeutic agents is guided by two key computational strategies: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD). These principles are fundamental in modern medicinal chemistry for the rational design and optimization of lead compounds.

In the context of drug discovery, LBDD methods are often employed when the three-dimensional structure of the biological target is unknown. nih.govnih.gov These approaches rely on the knowledge of molecules that have shown activity towards the target of interest. nih.govnih.gov By analyzing a set of these active molecules, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. researchgate.netmdpi.com For analogues of this compound, an LBDD approach would involve the synthesis and biological evaluation of a series of derivatives to build a structure-activity relationship (SAR) dataset.

Conversely, SBDD is applicable when the 3D structure of the target protein has been determined, for instance, through X-ray crystallography or NMR spectroscopy. nih.gov This approach involves docking candidate ligands into the active site of the target to predict their binding orientation and affinity. nih.gov The insights gained from these docking studies can guide the modification of the ligand to improve its interaction with the target, thereby enhancing its potency and selectivity.

For phenylurea derivatives, research on related compounds has demonstrated the application of these design principles. For example, in the development of inhibitors for enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme, a series of phenylurea derivatives were designed and synthesized. nih.gov The inhibitory activities of these compounds were evaluated, providing valuable SAR data. nih.gov

A study on phenylurea derivatives as IDO1 inhibitors revealed a strong preference for para-substitution on the phenyl ring. nih.gov Modifications at this position with halogens like fluorine and bromine, or small alkyl groups, resulted in compounds with significant inhibitory activity. nih.gov However, the introduction of a larger isopropyl group at the para-position led to a loss of activity, highlighting the steric constraints within the enzyme's active site. nih.gov Furthermore, the replacement of the phenyl ring with a cyclohexyl or n-hexyl group also resulted in inactive compounds, indicating the importance of the aromatic ring for binding. nih.gov

The following table summarizes the inhibitory activities of some illustrative phenylurea derivatives against IDO1, showcasing the impact of different substituents on activity.

Compound IDR-Group (para-position)IC50 (µM)
i3-Cl5.687
i18-F5.475
i19-Br4.077
i2-CH38.613
i20-C2H59.975
i21-CH(CH3)2Inactive

Data sourced from a study on phenylurea derivatives as IDO1 inhibitors. nih.gov

In the case of this compound, the presence of the 2-fluoro and 5-nitro groups on one of the phenyl rings introduces specific electronic and steric properties. ontosight.ai The electron-withdrawing nature of these groups can influence the compound's reactivity and its potential interactions with a biological target. ontosight.ai An LBDD approach for this compound would involve synthesizing analogues with variations in the substitution pattern on both phenyl rings to probe the SAR. For instance, moving the fluoro or nitro group to different positions or replacing them with other electron-withdrawing or electron-donating groups would provide insights into the optimal electronic and steric requirements for activity.

If the biological target of this compound were known and its structure determined, SBDD could be powerfully applied. Molecular docking simulations would be used to visualize the binding mode of the compound within the active site. This would allow researchers to understand the specific interactions, such as hydrogen bonds formed by the urea moiety or pi-stacking interactions of the phenyl rings. Based on this structural information, modifications could be designed to enhance these interactions, for example, by introducing substituents that can form additional hydrogen bonds or hydrophobic interactions with the protein.

The table below illustrates a hypothetical LBDD study for analogues of this compound, where different substitutions on the second phenyl ring are explored to understand their effect on a hypothetical biological activity.

Compound IDX-Group (Position on Phenyl Ring)Hypothetical Activity (IC50, µM)
A-1H10.5
A-24-Cl5.2
A-34-F6.8
A-44-CH38.1
A-53,4-diCl2.3

This structured approach, combining both ligand-based and structure-based design principles, is crucial for systematically optimizing the pharmacological profile of this compound and its derivatives, ultimately leading to the identification of potent and selective drug candidates.

Based on a comprehensive search of available scientific literature, there are no specific research articles or computational studies focused on the chemical compound This compound . The search did not yield any data regarding its molecular docking simulations, molecular dynamics simulations, or quantum chemical calculations.

Due to the absence of specific information for "this compound" and the strict requirement to generate content solely on this compound, it is not possible to create the requested article. Fulfilling the prompt would necessitate data from the specified areas of computational chemistry, which is not available in the public domain for this particular molecule.

Therefore, the detailed article on the "Computational Chemistry and Molecular Modeling of this compound" cannot be generated.

Computational Chemistry and Molecular Modeling of 1 2 Fluoro 5 Nitrophenyl 3 Phenylurea

Quantum Chemical Calculations

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity and biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the presence of the electron-withdrawing nitro (-NO2) and fluoro (-F) groups on one of the phenyl rings significantly influences its electronic properties. These groups are expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted phenylurea. The nitro group, in particular, is a strong electron-withdrawing group and would likely lead to a significant stabilization of the LUMO, making the molecule a better electron acceptor.

The distribution of the HOMO and LUMO across the molecule is also informative. In many phenylurea derivatives, the HOMO is often localized on the more electron-rich phenyl ring, while the LUMO is distributed over the urea (B33335) linkage and the electron-deficient phenyl ring. In the case of this compound, the HOMO is likely to be concentrated on the unsubstituted phenyl ring, while the LUMO would be predominantly located on the 2-fluoro-5-nitrophenyl moiety. This separation of the FMOs has implications for the molecule's charge transfer properties and its potential to interact with biological targets.

To illustrate the typical electronic parameters that can be obtained from DFT calculations for similar compounds, the following table presents representative data for a substituted phenylurea derivative.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Gap4.5
Ionization Potential6.5
Electron Affinity2.0

This is an interactive data table. You can sort and filter the data.

These parameters provide a quantitative measure of the molecule's electronic characteristics and can be used to predict its behavior in chemical reactions and biological systems.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential.

For this compound, the MEP map would reveal distinct regions of positive and negative potential. The oxygen atoms of the nitro group and the carbonyl group of the urea linkage are expected to be regions of high negative potential (red), making them likely sites for hydrogen bonding and interactions with electrophiles. The fluorine atom, being highly electronegative, will also contribute to a region of negative potential.

Conversely, the hydrogen atoms of the urea's N-H groups will exhibit a positive electrostatic potential (blue), highlighting their role as hydrogen bond donors. The phenyl rings will show a more complex potential distribution. The 2-fluoro-5-nitrophenyl ring, being electron-deficient, will likely have a less negative or even slightly positive potential compared to the unsubstituted phenyl ring.

The MEP map provides a visual representation of the molecule's polarity and its potential interaction patterns with a biological receptor. Understanding these patterns is crucial for structure-based drug design and for optimizing the molecule's binding affinity and selectivity.

De Novo Design Approaches Utilizing this compound Scaffold

De novo drug design aims to create novel molecules with desired biological activities from scratch. This process can be significantly accelerated by using a known molecular scaffold as a starting point. The this compound scaffold possesses several features that make it an attractive starting point for de novo design.

The phenylurea moiety is a well-established pharmacophore found in numerous biologically active compounds. The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group) allows for versatile interactions with protein targets. The two phenyl rings provide a rigid framework that can be functionalized to explore different regions of a binding pocket.

In a de novo design strategy, the this compound scaffold can be "decorated" with various functional groups to generate a library of new compounds. Computational algorithms can be used to grow molecular fragments from the scaffold in a way that optimizes their fit and interaction energies within a target's active site. arxiv.org The electron-withdrawing nature of the 2-fluoro-5-nitrophenyl group can be exploited to achieve specific interactions, such as pi-stacking with electron-rich aromatic residues in a protein.

The general workflow for a scaffold-based de novo design approach is as follows:

Scaffold Selection: The this compound scaffold is chosen based on its known or hypothesized interaction with a biological target.

Binding Site Analysis: The three-dimensional structure of the target protein is analyzed to identify key interaction points and available space for ligand growth.

Fragment Ligation or Growing: Computational algorithms add molecular fragments to the scaffold, exploring different attachment points and conformations.

Scoring and Ranking: The newly generated molecules are scored based on their predicted binding affinity, drug-likeness, and synthetic accessibility.

Selection and Synthesis: The most promising candidates are selected for chemical synthesis and subsequent biological evaluation.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ajchem-a.com When a lead compound like this compound is identified, virtual screening can be employed to find analogs with improved properties.

In a ligand-based virtual screening approach, the structure of this compound is used as a template to search for compounds with similar 2D or 3D features. This can be done through similarity searching or pharmacophore modeling. A pharmacophore model would capture the essential features for biological activity, such as the arrangement of hydrogen bond donors and acceptors, and aromatic rings.

Structure-based virtual screening, or docking, involves computationally placing a library of molecules into the binding site of a target protein and scoring their interactions. If the target for this compound is known, this method can be used to identify new compounds that bind to the same site, potentially with higher affinity or better selectivity.

Once a set of promising hits is identified through virtual screening, the process of lead optimization begins. This involves iterative modifications of the chemical structure to improve its pharmacological profile. patsnap.combiobide.com For the this compound scaffold, lead optimization strategies could include:

Substitution on the Phenyl Rings: Introducing different substituents on either phenyl ring can modulate the molecule's electronic properties, solubility, and metabolic stability. For example, adding a basic amine group could improve solubility and introduce a new hydrogen bonding interaction.

Modification of the Urea Linker: While generally conserved, modifications to the urea moiety, such as N-alkylation, could alter the molecule's conformational preferences and hydrogen bonding capacity.

Isosteric Replacement: Replacing the phenyl rings with other aromatic or heteroaromatic systems could lead to improved binding or pharmacokinetic properties.

Computational tools play a vital role in lead optimization by predicting the effects of these modifications on binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, thereby guiding the synthetic chemistry efforts. danaher.com

Analytical Methodologies for 1 2 Fluoro 5 Nitrophenyl 3 Phenylurea in Research

Chromatographic Techniques for Purity Assessment and Characterization of Novel Derivatives

Chromatographic methods are fundamental in separating "1-(2-Fluoro-5-nitrophenyl)-3-phenylurea" from impurities, starting materials, and byproducts of its synthesis. These techniques are also invaluable for the characterization of any newly synthesized derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of "this compound". Due to the thermal instability of many phenylurea compounds, HPLC is often preferred over gas chromatography. newpaltz.k12.ny.us

Method development for this compound would typically involve a reversed-phase approach, utilizing a nonpolar stationary phase and a polar mobile phase. A C18 column is a common choice for the separation of phenylurea herbicides and related compounds. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the gradient being optimized to achieve the best separation of the target compound from any impurities. nih.gov Detection is commonly performed using a UV detector, as the aromatic rings and the nitro group in the molecule provide strong chromophores. For nitroaromatic compounds, a detection wavelength of around 270 nm is often effective. nih.gov

To ensure the robustness of the method, various parameters would be optimized, including the specific type of C18 column, the gradient elution profile, flow rate, and column temperature. For complex mixtures or to confirm peak purity, a photodiode array (PDA) detector can be employed to obtain UV spectra of the eluting peaks.

Table 1: Illustrative HPLC Method Parameters for Analysis of a Substituted Phenylurea Compound

ParameterTypical Value/Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm or 270 nm
Injection Volume 10 µL

This table represents a typical starting point for method development for a compound structurally similar to this compound.

While HPLC is generally preferred for thermally labile ureas, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for the analysis of more volatile derivatives or for the identification of unknown components in a complex mixture. However, direct GC analysis of urea (B33335) compounds can be challenging due to their high polarity and low volatility. google.com Therefore, a derivatization step is often necessary to increase their thermal stability and volatility. nih.gov

For urea-containing compounds, derivatization can be achieved through various means, such as silylation. Once derivatized, the compound can be analyzed by GC-MS, which provides excellent separation and definitive identification based on the mass spectrum of the analyte. mdpi.com GC-MS is particularly useful for identifying trace-level impurities or degradation products. The use of a high-resolution capillary column, such as one with a polysiloxane-based stationary phase, would be typical for such an analysis. researchgate.net However, the presence of the fluorine atom may require careful consideration of the column and inlet liner to prevent potential interactions. researchgate.net

Spectroscopic Methods for Advanced Structural Elucidation of Research Compounds

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of "this compound" and its analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be essential for confirming the structure of "this compound".

In the ¹H NMR spectrum, one would expect to see distinct signals for the protons on the two aromatic rings and the N-H protons of the urea linkage. The protons on the 2-fluoro-5-nitrophenyl ring would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and fluoro groups. The protons of the unsubstituted phenyl ring would show a more standard pattern. The N-H protons would likely appear as broad singlets. researchgate.net

The ¹³C NMR spectrum would show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon of the urea group would appear at a characteristic downfield shift. The carbons attached to the fluorine and nitro groups would also have characteristic chemical shifts and, in the case of the carbon attached to fluorine, would show a large C-F coupling constant. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
NH (urea) 8.5 - 9.5br s
Aromatic H (nitro-substituted ring) 7.5 - 8.5m
Aromatic H (phenyl ring) 7.0 - 7.4m

Note: These are estimated values and the actual spectrum would need to be experimentally determined. The use of a solvent like DMSO-d6 is common for ureas. researchgate.net

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental formula (C₁₃H₁₀FN₃O₃).

Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound, as it would likely produce a strong protonated molecule [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) would then be used to fragment this ion and study its fragmentation pattern. The fragmentation of phenylureas often involves cleavage of the urea bridge. For nitroaromatic compounds, characteristic losses of NO, NO₂, and other small neutral molecules are common. nih.govnih.gov The presence of the fluorine atom would also be evident in the mass spectrum due to its specific mass.

Table 3: Potential Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment Identity
288.06 [M+H]⁺
169.04 [H₂N-CO-NH-C₆H₄-NO₂]⁺
155.02 [F-C₆H₃-NO₂-NH₂]⁺
120.06 [C₆H₅-NCO+H]⁺
93.06 [C₆H₅-NH₂]⁺

Note: The fragmentation pattern is proposed based on the general fragmentation of phenylureas and nitroaromatic compounds and would need to be confirmed by experimental data.

Advanced Techniques for In Vitro and In Vivo Quantification in Research Matrices

For the quantification of "this compound" in biological matrices such as plasma, cell lysates, or tissue homogenates, highly sensitive and specific methods are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications. nih.gov

An LC-MS/MS method would involve developing an HPLC separation similar to that described in section 7.1.1, coupled to a triple quadrupole mass spectrometer. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and sensitivity, allowing for quantification even in complex biological matrices. bioanalysis-zone.com

The development of such an assay would require careful optimization of both the chromatographic conditions to separate the analyte from matrix components and the mass spectrometric parameters (e.g., collision energy) to maximize the signal of the selected MRM transition. An internal standard, ideally a stable isotope-labeled version of the analyte, would be used to ensure high accuracy and precision of the quantification. nih.gov

LC-MS/MS for Sensitive Quantification in Biological Samples

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that provides high sensitivity and selectivity for the quantification of small molecules, such as "this compound," in complex biological samples like plasma, serum, and tissue homogenates. researchgate.net The method combines the separation capabilities of liquid chromatography with the precise detection and quantification offered by tandem mass spectrometry.

The general workflow for an LC-MS/MS bioanalytical method involves several key steps. youtube.com Initially, the analyte is extracted from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. researchgate.net This is followed by chromatographic separation, typically using a reverse-phase column, where the analyte is separated from other matrix components. researchgate.netnih.gov The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. Quantification is achieved by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity and minimizes interference from other substances. researchgate.net

Method validation is a critical aspect of developing a reliable LC-MS/MS assay and is performed in accordance with regulatory guidelines. youtube.comfda.gov Key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, linearity, recovery, and stability of the analyte in the biological matrix under various conditions. youtube.com For instance, a study on the simultaneous determination of several phenylurea-related compounds in plasma and urine demonstrated excellent precision, accuracy, and linearity, with quantification limits in the low ng/mL range. researchgate.netnih.gov While specific parameters for "this compound" are not publicly available, the following table outlines typical LC-MS/MS conditions used for the analysis of structurally similar phenylurea derivatives in biological fluids. researchgate.netnih.govnih.govnih.gov

Table 1: Representative LC-MS/MS Parameters for the Analysis of Phenylurea Derivatives

Parameter Typical Conditions
Chromatography
Column C18 or PFP (Pentafluorophenyl) reverse-phase column
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 0.2 - 0.6 mL/min
Injection Volume 5 - 20 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), typically in negative or positive ion mode depending on the analyte's properties
Detection Mode Multiple Reaction Monitoring (MRM)

Radiometric and Luminescent Assays for Target Occupancy Studies

Understanding the extent to which a compound binds to its intended biological target within a cell or organism is fundamental in drug discovery and development. Target occupancy assays provide this crucial information, and radiometric and luminescent methods are two prominent approaches. ox.ac.uknih.gov

Radiometric Assays

Historically, radiometric assays have been a cornerstone for studying receptor-ligand interactions. nih.gov These assays typically involve the use of a radiolabeled form of the compound of interest (e.g., labeled with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C)) or a competing radioligand. In a competition binding assay, cultured cells or tissue preparations expressing the target protein are incubated with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound, such as "this compound". nih.gov The ability of the test compound to displace the radioligand from the target is measured, allowing for the determination of its binding affinity (Ki).

Luminescent Assays

In recent years, luminescent assays have gained popularity for target occupancy studies due to their high sensitivity, broad dynamic range, and non-radioactive nature. bpsbioscience.compromega.com These assays often utilize engineered reporter systems, such as those based on luciferase enzymes.

One common approach is the use of Bioluminescence Resonance Energy Transfer (BRET). nih.gov In a cellular context, the target protein can be fused to a luciferase donor molecule, and a fluorescently labeled tracer that binds to the same target can act as the acceptor. When the donor and acceptor are in close proximity (i.e., when the tracer is bound to the target), energy transfer occurs, leading to a detectable fluorescent signal. An unlabeled compound like "this compound" can compete with the tracer for binding to the target. This competition leads to a decrease in the BRET signal, which can be quantified to determine the target occupancy of the test compound in living cells. ox.ac.uknih.gov

Another luminescent technique involves monitoring changes in the thermal stability of the target protein upon ligand binding. youtube.com This method, often referred to as a cellular thermal shift assay (CETSA), can be adapted to a luminescent readout. Binding of a compound like "this compound" can stabilize the target protein, making it more resistant to heat-induced denaturation. This stabilization can be quantified using a luminescent reporter system, providing an indirect measure of target engagement. youtube.com

The following table summarizes the principles of these assay types for target occupancy studies.

Table 2: Principles of Radiometric and Luminescent Assays for Target Occupancy

Assay Type Principle Key Measurement
Radiometric Competition Binding An unlabeled compound competes with a radiolabeled ligand for binding to a target protein. Decrease in radioactivity bound to the target.
Bioluminescence Resonance Energy Transfer (BRET) An unlabeled compound displaces a fluorescent tracer from a luciferase-tagged target, disrupting energy transfer. Decrease in the BRET signal (ratio of acceptor to donor emission).

| Luminescent Thermal Shift Assay | Ligand binding stabilizes the target protein against thermal denaturation, which is monitored by a luminescent reporter. | Increase in luminescence, indicating the presence of stabilized, non-denatured protein. |

Future Directions and Emerging Research Avenues for 1 2 Fluoro 5 Nitrophenyl 3 Phenylurea

Development of Next-Generation 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea Analogues

The logical first step in exploring the potential of a lead compound like this compound is the systematic design and synthesis of next-generation analogues. The goal of such a program is to conduct a thorough structure-activity relationship (SAR) study to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov

Key synthetic strategies would involve:

Modification of the Phenyl Ring: Introducing various substituents (e.g., chloro, bromo, methyl, methoxy) at different positions on the unsubstituted phenyl ring could significantly impact binding affinity and metabolic stability. nih.gov

Alteration of the Nitrophenyl Ring: The fluoro and nitro groups on the second phenyl ring are strong electronic features. Replacing the nitro group with other electron-withdrawing or electron-donating groups (e.g., cyano, trifluoromethyl, amino) could modulate the compound's activity and cellular uptake. mdpi.com Shifting the position of the fluorine atom could also influence conformational preferences and target engagement. nih.gov

Urea (B33335) Linker Modification: While the urea core is often crucial for activity, exploring alternatives like thiourea (B124793), guanidine, or amide linkers could lead to compounds with different biological profiles or intellectual property space. acs.org

An SAR study would generate data to build a predictive model for designing more effective compounds.

Table 1: Illustrative Structure-Activity Relationship (SAR) for Hypothetical Analogues

CompoundModification on Phenyl RingModification on Nitrophenyl RingHypothetical Target Inhibition (IC50, nM)
Parent H2-Fluoro, 5-Nitro1500
Analogue 1 4-Chloro2-Fluoro, 5-Nitro750
Analogue 2 4-Methoxy2-Fluoro, 5-Nitro2500
Analogue 3 H2-Fluoro, 5-Amino900
Analogue 4 4-Chloro2-Fluoro, 5-Amino350

This table is for illustrative purposes only and does not represent actual experimental data.

Exploration of Novel Preclinical Therapeutic Indications

The phenylurea scaffold is present in compounds with a wide array of therapeutic applications, including anticancer, antidiabetic, and antimicrobial agents. researchgate.netnih.govresearchgate.net This suggests that this compound and its future analogues could have potential across multiple disease areas.

A broad-based screening approach would be a key strategy to uncover novel indications:

Anticancer Screening: Phenylurea derivatives have been investigated as inhibitors of various protein kinases, such as c-MET, VEGFR-2, and Polo-like kinase 4 (PLK4), which are crucial in cancer cell proliferation and survival. nih.govnih.gov Screening against a diverse panel of human cancer cell lines, like the NCI-60 panel, could identify specific cancer types that are sensitive to the compound. mdpi.comresearchgate.net

Metabolic Disease Screening: Certain phenylurea derivatives are known to activate glucokinase or modulate peroxisome proliferator-activated receptors (PPARs), targets relevant to type 2 diabetes. researchgate.net In vitro enzymatic and cell-based assays could be employed to assess the compound's activity on these and other metabolic pathways.

Infectious Disease Screening: The scaffold has also been explored for activity against bacterial targets like penicillin-binding protein 4 (PBP4) in Staphylococcus aureus. nih.gov Screening against a panel of clinically relevant bacteria and fungi could reveal potential as a novel anti-infective agent.

Agricultural Applications: Phenylurea compounds are widely used as herbicides, often acting by disrupting photosynthetic pathways. researchgate.net Investigating its effects on various plant species could uncover potential applications in agriculture.

Integration with Advanced Research Delivery Systems and Methodologies

Many aromatic compounds like phenylureas suffer from poor water solubility, which can limit their bioavailability and therapeutic efficacy. nih.gov Modern drug delivery technologies can be employed to overcome these challenges.

Potential delivery systems include:

Nanocarriers: Encapsulating the compound in nanocarriers such as liposomes, micelles, or polymeric nanoparticles can enhance solubility, protect the drug from degradation, and potentially target it to specific tissues. mdpi.com

Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, increasing their apparent aqueous solubility and improving their dissolution rate. mdpi.comtandfonline.com

Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state, dispersed within a polymer matrix, can significantly improve solubility and dissolution. nih.govyoutube.com

Furthermore, advanced synthesis methods like continuous-flow chemistry could be used to produce analogues more efficiently and with greater control over reaction conditions. uzh.ch

Collaborative Research Initiatives and Open Science Approaches

The development of a new therapeutic agent is a complex and expensive process that can be accelerated through collaboration. azolifesciences.comstarmind.ai For a novel compound like this compound, a collaborative model would be highly beneficial.

Key collaborative strategies include:

Academia-Industry Partnerships: Combining the basic research and discovery expertise of academic institutions with the drug development and commercialization resources of pharmaceutical companies can create a powerful synergy. azolifesciences.com

Open Science Platforms: Sharing data and findings through open science initiatives can attract other researchers to the field, reduce redundant efforts, and foster innovation. nih.govdndi.org Global consortia and platforms can provide a framework for researchers to collectively discover and develop new therapies. nih.gov

Precompetitive Collaboration: Companies and institutions can work together on early-stage research, such as target validation or biomarker discovery, to share the risks and costs associated with these foundational activities. nih.gov

Challenges and Opportunities in Translational Research of Preclinical Findings

Translating promising preclinical findings from the "bench to the bedside" is a major hurdle in drug development, often referred to as the "valley of death." nih.gov Up to 90% of drug candidates that enter human trials fail, most often due to a lack of efficacy or unforeseen toxicity. nih.gov

Challenges:

Predictive Models: Animal models of human disease are fundamental to preclinical research but often fail to accurately predict how a drug will behave in humans. nih.govpharmafeatures.com

Toxicity: Unanticipated toxicity is a leading cause of failure in clinical trials. nih.gov

Resource and Funding Gaps: Promising academic discoveries may struggle to attract the necessary funding to advance into later-stage preclinical and clinical development. nih.govcytivalifesciences.com

Regulatory Hurdles: Navigating the complex regulatory requirements for drug approval is a significant challenge that requires specialized expertise. cytivalifesciences.com

Opportunities:

Biomarker Development: Identifying and validating biomarkers that can predict which patients are most likely to respond to the drug can improve clinical trial success rates. pharmafeatures.com

Reverse Translation: Using clinical observations from human studies to generate new hypotheses that can be tested in the lab can lead to more relevant preclinical models. pharmafeatures.com

Innovative Trial Design: Employing novel clinical trial designs can help to more efficiently assess the safety and efficacy of a new drug candidate.

Repurposing: Systematically screening the compound against a wide range of targets could identify new uses for which the path to approval might be faster and less costly. nih.gov

Successfully navigating these challenges requires a multi-disciplinary approach, integrating expertise from basic science, clinical medicine, and regulatory affairs. nih.govfuturebridge.com

Q & A

Q. How to validate the compound’s role in oxidative stress pathways?

  • Methodological Answer :
  • ROS Assays : Use DCFH-DA fluorescence in cell cultures post-treatment.
  • Antioxidant Enzyme Activity : Measure SOD, CAT, and GPx levels via spectrophotometry.
  • Omics Correlation : RNA-seq to identify Nrf2 pathway activation, validated by siRNA knockdown .

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Feasible Synthetic Routes

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1-(2-Fluoro-5-nitrophenyl)-3-phenylurea
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Reactant of Route 2
1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.